molecular formula C24H23ClN2OS B4966876 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone

Cat. No.: B4966876
M. Wt: 423.0 g/mol
InChI Key: OOYQXHSGBPOREV-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a phenylsulfanyl group

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone typically involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking their activation . This interaction can modulate various physiological processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2OS/c25-20-10-7-11-21(18-20)26-14-16-27(17-15-26)24(28)23(19-8-3-1-4-9-19)29-22-12-5-2-6-13-22/h1-13,18,23H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYQXHSGBPOREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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